2,4,6-Trichloro-4-propylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-4-propylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of three chlorine atoms and a propyl group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-4-propylcyclohexa-2,5-dien-1-one typically involves the chlorination of a suitable precursor, such as a cyclohexadienone derivative. The reaction conditions often include the use of chlorinating agents like chlorine gas or thionyl chloride, under controlled temperature and pressure to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-4-propylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,4,6-Trichloro-4-propylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which 2,4,6-Trichloro-4-propylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and the propyl group contribute to its reactivity and binding affinity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorocyclohexa-2,5-dien-1-ol: Similar in structure but with a hydroxyl group instead of a propyl group.
2,4,6-Tritert-butyl-4-methyl-2,5-cyclohexadien-1-one: Contains tert-butyl groups and a methyl group, differing in steric and electronic properties.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: Brominated analogue with different halogen atoms.
Properties
CAS No. |
61331-51-9 |
---|---|
Molecular Formula |
C9H9Cl3O |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,4,6-trichloro-4-propylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H9Cl3O/c1-2-3-9(12)4-6(10)8(13)7(11)5-9/h4-5H,2-3H2,1H3 |
InChI Key |
FZRIPDGGPSTXJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C=C(C(=O)C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.